molecular formula C19H22N2 B3033596 N-((1H-indol-3-yl)methyl)-4-butylaniline CAS No. 1081135-30-9

N-((1H-indol-3-yl)methyl)-4-butylaniline

Cat. No.: B3033596
CAS No.: 1081135-30-9
M. Wt: 278.4 g/mol
InChI Key: AKADBJNJVBCWJD-UHFFFAOYSA-N
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Description

N-((1H-indol-3-yl)methyl)-4-butylaniline is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole moiety linked to a butylaniline group, making it a valuable molecule for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-indol-3-yl)methyl)-4-butylaniline typically involves the reaction of indole derivatives with butylaniline under specific conditions. One common method is the Larock cyclization, which uses a palladium(II) acetate catalyst, a ligand such as D t-BPF, potassium carbonate as an additive, and N-methyl-2-pyrrolidone as the solvent .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-((1H-indol-3-yl)methyl)-4-butylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

N-((1H-indol-3-yl)methyl)-4-butylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((1H-indol-3-yl)methyl)-4-butylaniline involves its interaction with specific molecular targets. For instance, it can inhibit tubulin polymerization, which is crucial for cell division, making it a potential anticancer agent . The compound can also interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.

Comparison with Similar Compounds

Uniqueness: N-((1H-indol-3-yl)methyl)-4-butylaniline is unique due to its specific structural features, which confer distinct reactivity and biological properties. Its combination of an indole ring with a butylaniline group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-butyl-N-(1H-indol-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-2-3-6-15-9-11-17(12-10-15)20-13-16-14-21-19-8-5-4-7-18(16)19/h4-5,7-12,14,20-21H,2-3,6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKADBJNJVBCWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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